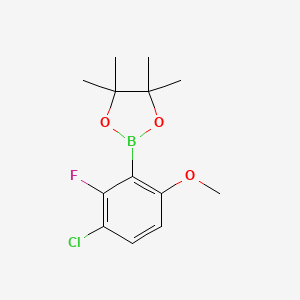

2-(3-Chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal chemistry and materials science. Its phenyl ring substituents—3-chloro, 2-fluoro, and 6-methoxy—create a unique electronic and steric profile, influencing reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-2-fluoro-6-methoxyphenylboronic acid with 2,2,5,5-tetramethyl-1,3,2-dioxaborolane under suitable conditions. The reaction is often catalyzed by palladium-based catalysts and proceeds via a Suzuki-Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under suitable conditions.

Oxidation Reactions: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borate esters.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions include substituted phenylboronic acids, biaryl compounds, and borate esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-Chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity. This interaction can affect various molecular pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural and Electronic Variations

Key analogs differ in substituent positions, halogens (Cl, F), and functional groups (methoxy, methyl), as summarized in Table 1 .

Table 1: Structural Comparison of Selected Dioxaborolane Derivatives

*Target compound; exact data inferred from analogs.

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Groups (EWGs): Chloro and fluoro substituents (e.g., 3,5-dichloro ) increase boron's electrophilicity, accelerating Suzuki-Miyaura reactions. The target compound’s 3-Cl and 2-F likely enhance reactivity similarly.

- Electron-Donating Groups (EDGs): Methoxy groups (e.g., 6-OMe in the target compound) can slow coupling but improve solubility and direct regioselectivity. For example, 2-(4-methoxyphenyl)-... showed efficient coupling in NMR-confirmed syntheses .

- Steric Effects: Bulky groups like 4-methyl in reduce reaction yields due to hindered access to the boron center. The target compound lacks such bulk, suggesting favorable reactivity.

Biological Activity

The compound 2-(3-Chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

- Molecular Formula : C13H18BFO3

- Molecular Weight : 252.09 g/mol

- CAS Number : 1599432-41-3

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its pharmacological properties. Key activities include:

- Antiparasitic Activity :

- Metabolic Stability :

- Cytotoxicity :

Table 1: Biological Activity Summary

| Activity Type | EC50 (µM) | Metabolic Stability (CLint) | Cytotoxicity (HepG2) |

|---|---|---|---|

| Antiparasitic Activity | 0.010 | 58 µL/min/mg | Low |

| Metabolic Stability | - | 58 µL/min/mg | - |

| Cytotoxicity | - | - | Low |

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve interference with key metabolic pathways in target organisms. The presence of polar functional groups enhances solubility and bioavailability, which may contribute to its efficacy.

Comparative Analysis with Related Compounds

In comparison with other dioxaborolanes and related structures:

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing this compound with high purity?

The synthesis typically involves palladium-catalyzed cross-coupling of 3-chloro-2-fluoro-6-methoxybenzene derivatives with pinacolborane. A common approach includes:

- Step 1 : Activation of the aryl halide (e.g., aryl bromide/chloride) using a catalyst system such as Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos .

- Step 2 : Reaction with bis(pinacolato)diboron under inert conditions (e.g., N₂ atmosphere) in anhydrous solvents (THF or DMSO) .

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity.

Key Validation Metrics :

| Parameter | Method | Target Purity | Reference |

|---|---|---|---|

| Purity | GC/TLC | ≥98.0% | |

| Structure | ¹H/¹³C NMR, FT-IR | Confirmed |

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

A multi-technique approach is essential:

- Chromatography : GC or HPLC with UV detection to quantify impurities .

- Spectroscopy : ¹¹B NMR to confirm boronate ester integrity; ¹⁹F NMR for fluorine substituent analysis .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight .

Example Data :

| Technique | Expected Signal (Target Compound) |

|---|---|

| ¹¹B NMR | δ ~30 ppm (characteristic of dioxaborolanes) |

| ¹⁹F NMR | δ -110 to -120 ppm (aryl-F) |

Advanced Research Questions

Q. What factors influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

Key factors include:

- Substituent Effects : Electron-withdrawing groups (Cl, F) enhance electrophilicity at the boron center, while the methoxy group may sterically hinder coupling .

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) improves yields in electron-deficient systems .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility but may require higher temperatures (80–100°C) .

Reaction Optimization Table :

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst | 1–5 mol% Pd | 70–90% |

| Base | Cs₂CO₃ | Stabilizes intermediates |

| Time | 12–24 hrs | Completes transmetallation |

Q. Are there contradictions in catalytic efficiency across solvent systems, and how can these be resolved?

Contradictions arise from solvent coordination effects:

- Non-coordinating solvents (e.g., THF) favor boronate activation but slow oxidative addition.

- Coordinating solvents (e.g., DMSO) may poison Pd catalysts, reducing efficiency .

Resolution Strategy :

- Design of Experiments (DoE) : Screen solvent/base pairs (e.g., Dioxane/K₃PO₄ vs. Toluene/Na₂CO₃) .

- Additives : Use tetrabutylammonium bromide (TBAB) to improve phase transfer in biphasic systems .

Q. How do chloro, fluoro, and methoxy substituents impact stability under storage conditions?

- Electron-Withdrawing Groups (Cl, F) : Stabilize the boron center against hydrolysis but may increase sensitivity to light .

- Methoxy Group : Reduces crystallinity, necessitating desiccated storage (-20°C) to prevent deliquescence .

Stability Data :

| Condition | Degradation Pathway | Mitigation |

|---|---|---|

| Moisture | Hydrolysis to boronic acid | Store under N₂ with molecular sieves |

| Light | Radical decomposition | Amber vials, -20°C |

Properties

Molecular Formula |

C13H17BClFO3 |

|---|---|

Molecular Weight |

286.53 g/mol |

IUPAC Name |

2-(3-chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)10-9(17-5)7-6-8(15)11(10)16/h6-7H,1-5H3 |

InChI Key |

QDUDBMJXPZQNNZ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Cl)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.